molecular formula C18H24N2O3 B11173115 4-[(2,6-Dimethylmorpholin-4-yl)carbonyl]-1-(4-methylphenyl)pyrrolidin-2-one

4-[(2,6-Dimethylmorpholin-4-yl)carbonyl]-1-(4-methylphenyl)pyrrolidin-2-one

Cat. No.: B11173115
M. Wt: 316.4 g/mol
InChI Key: UBHKMFOTFQROLB-UHFFFAOYSA-N
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Description

4-(2,6-dimethylmorpholine-4-carbonyl)-1-(4-methylphenyl)pyrrolidin-2-one is a complex organic compound that features a pyrrolidinone core, a morpholine ring, and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,6-dimethylmorpholine-4-carbonyl)-1-(4-methylphenyl)pyrrolidin-2-one typically involves multiple steps:

    Formation of the Pyrrolidinone Core: The pyrrolidinone core can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound under acidic or basic conditions.

    Introduction of the Methylphenyl Group: The methylphenyl group can be introduced via a Friedel-Crafts acylation reaction, where the pyrrolidinone core reacts with a methylphenyl acyl chloride in the presence of a Lewis acid catalyst.

    Formation of the Morpholine Ring: The morpholine ring can be synthesized through a nucleophilic substitution reaction, where a suitable amine reacts with an epoxide or a halohydrin under basic conditions.

    Coupling of the Morpholine and Pyrrolidinone Units: The final step involves coupling the morpholine ring with the pyrrolidinone core through a condensation reaction, typically using a coupling reagent such as carbodiimide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, to form corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring, where nucleophiles can replace the dimethyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common nucleophiles include amines, thiols, and halides, often under basic conditions.

Major Products

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted morpholine derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or mechanical properties.

    Biological Research: The compound can be used as a probe to study various biological processes, particularly those involving enzyme inhibition or receptor binding.

Mechanism of Action

The mechanism of action of 4-(2,6-dimethylmorpholine-4-carbonyl)-1-(4-methylphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-(2,6-dimethylmorpholine-4-carbonyl)-1-phenylpyrrolidin-2-one: Similar structure but lacks the methyl group on the phenyl ring.

    4-(2,6-dimethylmorpholine-4-carbonyl)-1-(4-chlorophenyl)pyrrolidin-2-one: Similar structure but has a chlorine atom instead of a methyl group on the phenyl ring.

    4-(2,6-dimethylmorpholine-4-carbonyl)-1-(4-methoxyphenyl)pyrrolidin-2-one: Similar structure but has a methoxy group instead of a methyl group on the phenyl ring.

Uniqueness

4-(2,6-dimethylmorpholine-4-carbonyl)-1-(4-methylphenyl)pyrrolidin-2-one is unique due to the presence of both the dimethylmorpholine and methylphenyl groups, which can confer specific chemical and biological properties not found in similar compounds. This uniqueness can make it particularly valuable in applications requiring specific interactions with molecular targets.

Properties

Molecular Formula

C18H24N2O3

Molecular Weight

316.4 g/mol

IUPAC Name

4-(2,6-dimethylmorpholine-4-carbonyl)-1-(4-methylphenyl)pyrrolidin-2-one

InChI

InChI=1S/C18H24N2O3/c1-12-4-6-16(7-5-12)20-11-15(8-17(20)21)18(22)19-9-13(2)23-14(3)10-19/h4-7,13-15H,8-11H2,1-3H3

InChI Key

UBHKMFOTFQROLB-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC(O1)C)C(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)C

Origin of Product

United States

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